Tert-butyl 4-formyl-2,6-dimethylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-formyl-2,6-dimethylbenzoate is an organic compound with the molecular formula C14H18O3. It is a derivative of benzoic acid, featuring a tert-butyl ester group, two methyl groups, and a formyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-2,6-dimethylbenzoate typically involves the esterification of 4-formyl-2,6-dimethylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formyl-2,6-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 4-tert-butyl-2,6-dimethylbenzoic acid.
Reduction: Tert-butyl 4-hydroxymethyl-2,6-dimethylbenzoate.
Substitution: Tert-butyl 4-formyl-2,6-dimethyl-3-nitrobenzoate.
Scientific Research Applications
Tert-butyl 4-formyl-2,6-dimethylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-2,6-dimethylbenzoate is largely dependent on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. The methyl groups can influence the compound’s reactivity by providing steric hindrance and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-formylbenzoate: Lacks the additional methyl groups, resulting in different reactivity and physical properties.
Tert-butyl 2,6-dimethylbenzoate: Lacks the formyl group, affecting its ability to participate in certain reactions.
4-tert-butyl-2,6-dimethylphenol: Contains a hydroxyl group instead of a formyl group, leading to different chemical behavior.
Properties
CAS No. |
306296-72-0 |
---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
tert-butyl 4-formyl-2,6-dimethylbenzoate |
InChI |
InChI=1S/C14H18O3/c1-9-6-11(8-15)7-10(2)12(9)13(16)17-14(3,4)5/h6-8H,1-5H3 |
InChI Key |
SQFROJLRFRRNKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC(C)(C)C)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.